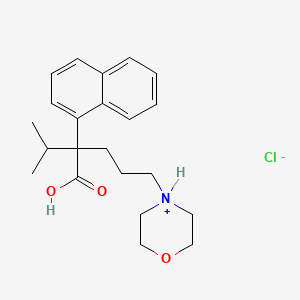![molecular formula C12H13NO2 B13785709 benzyl N-[(1E)-buta-1,3-dienyl]carbamate CAS No. 65899-49-2](/img/structure/B13785709.png)
benzyl N-[(1E)-buta-1,3-dienyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is an organic compound with the molecular formula C12H13NO2. It is a derivative of carbamic acid and features a benzyl group attached to a buta-1,3-dienyl moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate can be synthesized through the reaction of benzyl chloroformate with buta-1,3-dienylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into this compound alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl N-[(1E)-buta-1,3-dienyl]carbamates.
Applications De Recherche Scientifique
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-[(1E)-buta-1,3-dienyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler analog with a benzyl group attached to a carbamate moiety.
Benzyl N-vinyl carbamate: Features a vinyl group instead of a buta-1,3-dienyl group.
Benzyl N-allyl carbamate: Contains an allyl group in place of the buta-1,3-dienyl group.
Uniqueness
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is unique due to its buta-1,3-dienyl moiety, which imparts distinct reactivity and potential for forming conjugated systems. This structural feature differentiates it from other benzyl carbamates and enhances its utility in various synthetic and research applications.
Propriétés
Numéro CAS |
65899-49-2 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
benzyl N-[(1E)-buta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)/b9-3+ |
Clé InChI |
LSQDRSXFUSBRBP-YCRREMRBSA-N |
SMILES isomérique |
C=C/C=C/NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
C=CC=CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



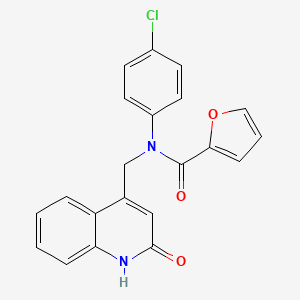


![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
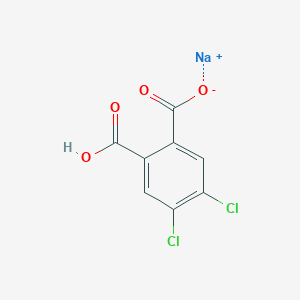
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
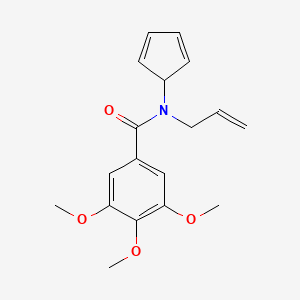
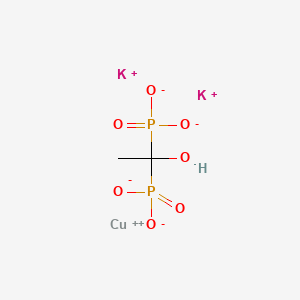
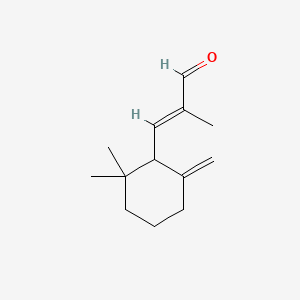
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)


